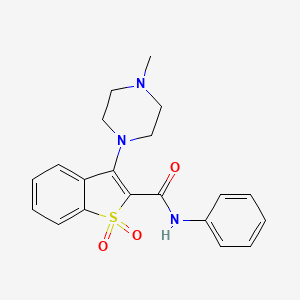
3-(4-methyl-1-piperazinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methyl-1-piperazinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide is a compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is commonly referred to as MPBD or MPD and belongs to the class of benzothiophene derivatives. MPBD has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of MPBD is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, pain, and cancer.
Biochemical and Physiological Effects:
MPBD has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It has also been shown to reduce pain in animal models of neuropathic and inflammatory pain. MPBD has been investigated for its effects on cancer cells and has been shown to induce cell death in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPBD in lab experiments is its ability to modulate multiple signaling pathways involved in inflammation, pain, and cancer. This makes it a potentially useful compound for the development of novel therapies. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on MPBD. One area of interest is the development of more potent and selective derivatives of MPBD with fewer side effects. Another direction is to investigate the potential of MPBD as a therapeutic agent for various inflammatory and pain-related disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MPBD and its potential for use in cancer therapy.
Méthodes De Synthèse
The synthesis of MPBD involves the reaction of 4-methylpiperazine, phenyl isothiocyanate, and 1,1-dioxide-2-nitro-1-(4-nitrophenyl) ethylene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of MPBD.
Applications De Recherche Scientifique
MPBD has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models. MPBD has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cell lines.
Propriétés
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1,1-dioxo-N-phenyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-22-11-13-23(14-12-22)18-16-9-5-6-10-17(16)27(25,26)19(18)20(24)21-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGHDMCEWUQSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5102540.png)
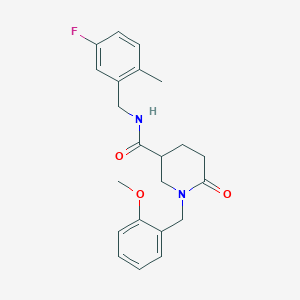
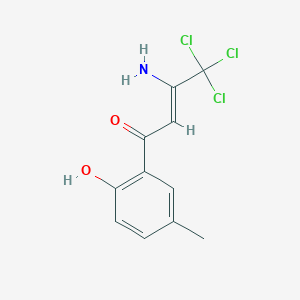
![2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5102570.png)
![3-chloro-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5102578.png)
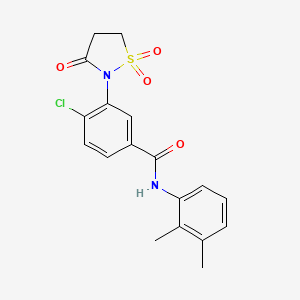

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5102596.png)
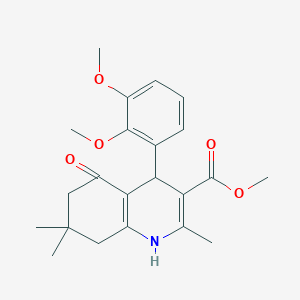
![2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol](/img/structure/B5102604.png)
![N,N-diethyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5102610.png)
![isobutyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102613.png)

![N-{1-[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5102646.png)